N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide
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Overview
Description
Bis[4-(stearoylamino)phenyl] ether is an organic compound characterized by the presence of two stearoylamino groups attached to a phenyl ether backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(stearoylamino)phenyl] ether typically involves the reaction of 4-aminophenyl ether with stearoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-aminophenyl ether and the acyl chloride group of stearoyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of Bis[4-(stearoylamino)phenyl] ether may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(stearoylamino)phenyl] ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl ethers.
Scientific Research Applications
Bis[4-(stearoylamino)phenyl] ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[4-(stearoylamino)phenyl] ether involves its interaction with cellular membranes due to its amphiphilic nature. The stearoylamino groups can insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The phenyl ether backbone may also interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis[4-(aminophenoxy)phenyl] ether: Similar structure but with amino groups instead of stearoylamino groups.
Bis[4-(methoxyphenyl)phenyl] ether: Contains methoxy groups instead of stearoylamino groups.
Bis[4-(hydroxyphenyl)phenyl] ether: Contains hydroxy groups instead of stearoylamino groups.
Uniqueness
Bis[4-(stearoylamino)phenyl] ether is unique due to the presence of long-chain stearoylamino groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments.
Properties
CAS No. |
76750-15-7 |
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Molecular Formula |
C48H80N2O3 |
Molecular Weight |
733.2 g/mol |
IUPAC Name |
N-[4-[4-(octadecanoylamino)phenoxy]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(51)49-43-35-39-45(40-36-43)53-46-41-37-44(38-42-46)50-48(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,51)(H,50,52) |
InChI Key |
QYHLNUAGGIDTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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